molecular formula C16H25NO3S B497869 N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide CAS No. 927636-87-1

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B497869
CAS No.: 927636-87-1
M. Wt: 311.4g/mol
InChI Key: IYOWBGMVJXNZMX-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound with the molecular formula C16H25NO3S. This compound is characterized by its complex structure, which includes a cyclopentyl group, an isopropyl group, a methoxy group, and a methylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step often involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with cyclopentylamine under basic conditions to form the sulfonamide intermediate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is usually introduced through methylation of the corresponding hydroxy compound using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce the sulfonamide group to the corresponding amine.

    Substitution: N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is utilized in various fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex sulfonamide derivatives.

    Biology: Used in the study of enzyme inhibition, particularly sulfonamide-based inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-methoxybenzenesulfonamide
  • N-isopropyl-4-methoxybenzenesulfonamide
  • N-cyclopentyl-5-methyl-4-methoxybenzenesulfonamide

Uniqueness

N-cyclopentyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both cyclopentyl and isopropyl groups enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

This compound’s distinct structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-11(2)14-10-16(12(3)9-15(14)20-4)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOWBGMVJXNZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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